REACTION_CXSMILES
|
CS(O[CH:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=1)[CH2:7][CH3:8])(=O)=O.[Li+].[Br-:19]>CC(C)=O>[CH3:17][O:16][C:12]1[CH:13]=[CH:14][CH:15]=[C:10]([CH2:9][CH:6]([Br:19])[CH2:7][CH3:8])[CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed under nitrogen for 8 h
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography over SiO2 with hexanes:EtOAc (100:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=CC=C1)CC(CC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.07 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |